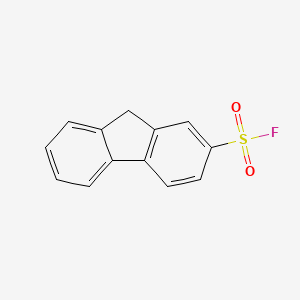

9H-Fluorene-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Fluorene-2-sulfonyl fluoride is a chemical compound with the molecular formula C13H9FO2S . It has an average mass of 248.273 Da and a monoisotopic mass of 248.030731 Da .

Synthesis Analysis

Sulfonyl fluorides have been synthesized by treating toluene with fluorosulfonic acid . A strategic approach for the functionalization of 9H-fluorene involves the use of a single SNS ligand derived nickel complex . This protocol has been employed for a wide range of substrates, including substituted fluorenes and various alcohols .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene core with a sulfonyl fluoride group attached at the 2-position .Chemical Reactions Analysis

Sulfonyl fluorides, such as this compound, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in the synthesis of both alkylated and alkenylated fluorenes .Aplicaciones Científicas De Investigación

1. Synthesis Methods and Applications

Innovative Synthesis Techniques : Research has focused on developing efficient synthesis methods for fluorenes. For instance, a method involving Rh-catalyzed denitrogenative cyclization followed by hydrogenation produces N-tosylaminomethyl-substituted fluorenes (Seo, Jeon, Kim, Kim, & Lee, 2015).

Fuel Cell Applications : Novel sulfonated polyimides synthesized from diamines like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid have been studied for fuel cell applications due to their significant proton conductivities (Guo, Fang, Watari, Tanaka, Kita, & Okamoto, 2002).

2. Chemical Biology and Molecular Pharmacology

Bioactive Probes : Sulfonyl fluorides have gained attention as reactive probes in chemical biology and molecular pharmacology. Research efforts have been directed towards developing synthetic methods to expand their toolkit (Xu, Xu, Yang, Cao, & Liao, 2019).

Machine Learning in Synthesis : The application of machine learning to predict high-yielding conditions for sulfonyl fluoride synthesis, which can fluorinate various alcohol classes, has been explored (Nielsen, Ahneman, Riera, & Doyle, 2018).

3. Development of New Classes and Methods

New Classes of Sulfonyl Fluorides : Research has introduced new classes of sulfonyl fluoride hubs, like β-chloro alkenylsulfonyl fluorides, offering diverse reactivities and transformations (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).

Innovative Reagents for Synthesis : Development of new reagents, such as 1-bromoethene-1-sulfonyl fluoride, has enabled regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).

4. Environmental and Biological Implications

- Binding to Human Serum Albumin : Studies have shown that perfluoroalkane sulfonyl fluorides can non-covalently bind to human serum albumin, impacting drug binding and distribution (Jin, Chi, He, Pan, & Sun, 2019).

5. Electrochemical Approaches

- Electrochemical Synthesis : Electrochemical methods have been utilized for the synthesis of sulfonyl fluorides, showcasing an environmentally benign approach with broad substrate scope (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Mecanismo De Acción

Direcciones Futuras

Research into sulfonyl fluorides, including 9H-Fluorene-2-sulfonyl fluoride, is ongoing. The balance of reactivity and stability of these compounds is attractive for various applications, particularly their resistance to hydrolysis under physiological conditions . This has provided opportunities for synthetic chemists to develop new synthetic approaches .

Propiedades

IUPAC Name |

9H-fluorene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDUYGFODPENRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)

![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)

![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)

![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)

![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)

![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)